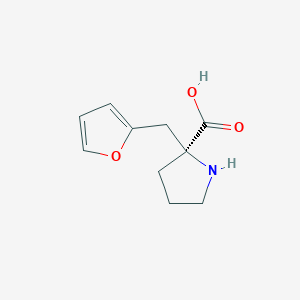

(S)-alpha-(2-furanylmethyl)-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-alpha-(2-furanylmethyl)-proline is a chiral amino acid derivative that features a furan ring attached to the alpha carbon of proline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-furanylmethyl)-proline typically involves the following steps:

Starting Material: The synthesis begins with the commercially available proline.

Furan Ring Introduction: The furan ring is introduced via a nucleophilic substitution reaction. This involves the reaction of proline with a furan-containing reagent under basic conditions.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as transaminases and lipases are used to catalyze the formation of the desired product with high enantiomeric purity .

Análisis De Reacciones Químicas

Types of Reactions

(S)-alpha-(2-furanylmethyl)-proline undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

Substitution: The furan ring can participate in electrophilic substitution reactions, leading to various substituted furans.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Furanones

Reduction: Tetrahydrofuran derivatives

Substitution: Substituted furans

Aplicaciones Científicas De Investigación

Peptide Synthesis

(S)-alpha-(2-furanylmethyl)-proline serves as a valuable building block in peptide synthesis due to its unique structural features. Its incorporation into peptides can enhance their stability and bioactivity.

Case Study: Peptide Modifications

Research has demonstrated that proline derivatives can modulate enzyme activity and influence receptor binding, suggesting therapeutic implications. For instance, studies indicate that proline analogs can be utilized to improve the pharmacokinetic properties of peptides, enhancing their efficacy in biological systems.

| Application | Description |

|---|---|

| Peptide Stability | Enhances the stability of peptides against enzymatic degradation. |

| Bioactivity Enhancement | Modulates interactions with biological targets, improving therapeutic outcomes. |

Asymmetric Catalysis

The compound's chiral nature allows it to function as a chiral ligand in asymmetric catalysis. This application is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals.

Case Study: Chiral Ligands

In various catalytic reactions, this compound has been shown to promote the formation of specific enantiomers over others, thereby facilitating the synthesis of desired pharmaceutical compounds. Further investigations into its catalytic properties are ongoing.

| Catalytic Reaction | Outcome |

|---|---|

| Asymmetric Synthesis | Promotes the formation of specific enantiomers, enhancing drug efficacy. |

| Selectivity Improvement | Increases selectivity in chemical reactions, reducing by-products. |

Drug Development

This compound is being explored for its potential in drug development, particularly in targeting specific biological pathways.

Case Study: Therapeutic Applications

Research indicates that proline derivatives can be designed to inhibit specific enzymes involved in disease processes, such as fibroblast activation protein α (FAP), which is implicated in cancer progression . This highlights the compound's potential as a lead structure for developing novel therapeutics.

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in creating self-assembling materials.

Case Study: Self-Assembly

Utilizing click chemistry techniques with this compound allows researchers to create ordered structures with specific properties suitable for drug delivery systems and tissue engineering.

| Material Application | Description |

|---|---|

| Drug Delivery Systems | Facilitates the design of targeted delivery mechanisms for therapeutic agents. |

| Tissue Engineering | Supports the development of scaffolds that mimic natural extracellular matrices. |

Mecanismo De Acción

The mechanism of action of (S)-alpha-(2-furanylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and proline moiety contribute to its binding affinity and selectivity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate analog .

Comparación Con Compuestos Similares

Similar Compounds

(S)-alpha-(2-thienylmethyl)-proline: Similar structure but with a thiophene ring instead of a furan ring.

(S)-alpha-(2-pyridylmethyl)-proline: Contains a pyridine ring instead of a furan ring.

Uniqueness

(S)-alpha-(2-furanylmethyl)-proline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .

Actividad Biológica

(S)-alpha-(2-furanylmethyl)-proline, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring attached to the alpha carbon of the proline backbone. This compound not only exhibits significant biological activities but also serves as a versatile building block in organic synthesis and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant case studies.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Proline | Basic proline structure | Naturally occurring amino acid |

| N-Boc-L-Proline | Boc protection on L-proline | Enhanced stability and reactivity |

| (S)-4-Methyleneproline | Methylene substitution at C4 | Versatile scaffold for drug design |

| (R)-alpha-(2-furanylmethyl)-proline | Enantiomer with similar structure | Potentially different biological activity |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Proline derivatives are often involved in the synthesis of bioactive compounds, including pharmaceuticals. The presence of the furan moiety may enhance its interaction with biological targets, leading to potential therapeutic effects against various pathogens and cancer cells .

The mechanism of action for (S)-alpha-(2-furanylmethyl-proline) involves interaction with specific molecular targets such as enzymes and receptors. Studies have employed techniques like molecular docking simulations to elucidate these interactions. For instance, its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation, has been documented .

Case Studies

-

Antiviral Activity :

A study highlighted that the configuration of proline derivatives significantly affects their antiviral activity. The (S) isomer demonstrated potent inhibition against the Hepatitis C virus NS5A replication complex, suggesting that structural modifications can lead to enhanced pharmacological profiles . -

Cancer Treatment :

In preclinical models, this compound has shown promise as a potential chemotherapeutic agent. Its selective targeting of cancerous cells reduces systemic side effects typically associated with conventional chemotherapy .

Synthesis Methods

Several synthesis methods for this compound have been explored, showcasing its versatility in organic synthesis:

- Strecker Synthesis : Utilizing aldehydes and ammonium salts.

- Asymmetric Synthesis : Employing chiral catalysts to enhance yield and selectivity.

- Furan Ring Modifications : Altering the furan moiety to improve biological activity.

Applications in Drug Development

This compound's unique structural features make it a valuable compound in drug design. Its ability to act as a chiral catalyst in asymmetric synthesis further enhances its utility in creating complex molecules with high specificity .

Potential Therapeutic Applications

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Drugs : Formulation of targeted therapies for various cancers.

- Metabolic Disorders : Investigating roles in diabetes management through DPP-IV inhibition.

Propiedades

IUPAC Name |

(2S)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSKEZVGMIUIDY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.